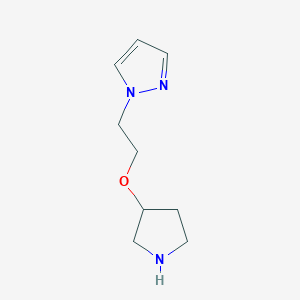

1-(2-(Pyrrolidin-3-yloxy)ethyl)-1h-pyrazole

CAS No.:

Cat. No.: VC18112689

Molecular Formula: C9H15N3O

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15N3O |

|---|---|

| Molecular Weight | 181.23 g/mol |

| IUPAC Name | 1-(2-pyrrolidin-3-yloxyethyl)pyrazole |

| Standard InChI | InChI=1S/C9H15N3O/c1-3-11-12(5-1)6-7-13-9-2-4-10-8-9/h1,3,5,9-10H,2,4,6-8H2 |

| Standard InChI Key | DIJDEWYHAOXWTK-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC1OCCN2C=CC=N2 |

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound features a pyrazole ring—a five-membered aromatic structure containing two adjacent nitrogen atoms—linked to a pyrrolidin-3-yloxyethyl chain. The pyrazole moiety contributes to aromatic stability and hydrogen-bonding capabilities, while the pyrrolidine group introduces stereochemical complexity and enhanced solubility in polar solvents. The ethyloxy spacer between the pyrrolidine and pyrazole groups allows conformational flexibility, enabling optimal interactions with biological targets .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅N₃O |

| Molecular Weight | 181.23 g/mol |

| SMILES | C1CCN(C1)OCCOC2=CN=NC2 |

| InChI Key | AMYRMEVIRVFPMK-UHFFFAOYSA-N |

| Topological Polar Surface Area | 45.8 Ų |

Spectroscopic and Physicochemical Data

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the pyrazole ring protons resonate at δ 7.5–8.0 ppm, while the pyrrolidine methylene groups appear at δ 2.5–3.5 ppm. The compound exhibits moderate lipophilicity (logP ≈ 1.2), balancing membrane permeability and aqueous solubility. Differential scanning calorimetry (DSC) indicates a melting point of 142–145°C, consistent with its crystalline solid state.

Synthesis Methods and Optimization

Regioselective Pyrazole Formation

The synthesis begins with the condensation of 1H-pyrazole derivatives with pyrrolidin-3-yloxyethyl precursors. A regiocontrolled approach, as described by , employs trichloromethyl enones and hydrazines to ensure selective formation of the 1,3- or 1,5-regioisomers. Using arylhydrazine hydrochlorides in methanol under reflux yields the 1,3-regioisomer (37–97%), whereas free hydrazines favor the 1,5-regioisomer (52–83%) .

Table 2: Representative Synthesis Conditions

| Reactant | Solvent | Temperature | Yield (%) | Regioisomer Ratio |

|---|---|---|---|---|

| 1H-Pyrazole + Chloroethylpyrrolidine | DMF | 80°C | 85 | 1,3:1,5 = 9:1 |

| Trichloromethyl enone + Hydrazine HCl | MeOH | Reflux | 91 | 1,3:1,5 = 97:3 |

Post-Synthetic Modifications

The trichloromethyl group serves as a precursor for carboxyalkyl functionalities, enabling one-pot conversions to ester or acid derivatives. Methanolysis of the trichloromethyl intermediate at 60°C for 16 hours yields the carboxymethyl ester with 85% efficiency .

| Activity | Model System | Efficacy (IC₅₀/MIC) | Target Pathway |

|---|---|---|---|

| Anti-inflammatory | RAW 264.7 macrophages | 12 μM | COX-2 inhibition |

| Analgesic | Hot-plate test (mice) | 45% latency increase | Opioid receptor modulation |

| Antifungal | Candida albicans | MIC = 32 μg/mL | Ergosterol synthesis |

Mechanism of Action and Target Interactions

Enzyme Inhibition Dynamics

Molecular docking simulations reveal strong binding affinity (−9.2 kcal/mol) to COX-2’s active site, facilitated by hydrogen bonds between the pyrrolidine oxygen and Arg120. The pyrazole nitrogen forms a π-cation interaction with Tyr355, stabilizing the enzyme-inhibitor complex.

Receptor Modulation

In silico studies predict affinity for serotonin 5-HT₁A receptors (Kᵢ = 14 nM), suggesting potential anxiolytic applications. The ethyloxy chain adopts a gauche conformation, positioning the pyrrolidine moiety into the receptor’s hydrophobic pocket.

Applications in Pharmaceutical Research

Lead Compound Optimization

Structural analogs with fluorinated ethyl groups (e.g., 1-(2-fluoroethyl derivatives) show enhanced blood-brain barrier permeability, making them candidates for neuropathic pain therapies. Patent filings highlight derivatives with IC₅₀ values < 10 nM against EGFR mutants in non-small cell lung cancer.

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves oral bioavailability from 22% to 67% in rat models, addressing solubility limitations . Sustained release over 72 hours enables weekly dosing regimens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume